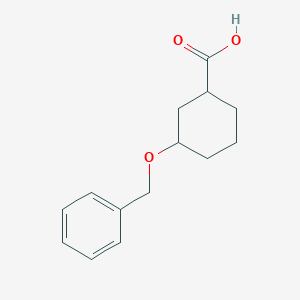

3-(Benzyloxy)cyclohexanecarboxylic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H18O3 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

3-phenylmethoxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C14H18O3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,15,16) |

InChI Key |

IUDWJLVRLWUUAN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(C1)OCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Stereochemical Control in the Production of 3 Benzyloxy Cyclohexanecarboxylic Acid

Retrosynthetic Approaches for Asymmetric and Diastereoselective Synthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inhilarispublisher.com This approach allows for the logical planning of a synthetic route. For 3-(Benzyloxy)cyclohexanecarboxylic Acid, several retrosynthetic disconnections can be envisioned to control both asymmetry and diastereoselectivity.

A primary disconnection strategy involves breaking the carbon-heteroatom bond of the benzyloxy group, leading to a 3-hydroxycyclohexanecarboxylic acid intermediate and a benzyl (B1604629) halide. ias.ac.in The stereochemistry at the hydroxyl-bearing carbon can be established through various stereoselective methods before the introduction of the benzyl group. Another key disconnection is at the carboxylic acid group, which can be introduced via oxidation of a corresponding alcohol or aldehyde, or through carboxylation of an organometallic species.

Further simplification of the cyclohexane (B81311) ring itself can be achieved through disconnections corresponding to reliable ring-forming reactions, such as the Diels-Alder reaction. youtube.com This cycloaddition approach can establish the relative stereochemistry of multiple substituents on the ring in a single step. Subsequent functional group interconversions would then lead to the desired 3-(benzyloxy) and carboxylic acid moieties. The choice of dienophile and diene, potentially bearing chiral auxiliaries, would be crucial for inducing asymmetry.

A summary of potential retrosynthetic disconnections is presented below:

| Disconnection Strategy | Precursors | Key Transformation |

| C-O Bond Cleavage | 3-Hydroxycyclohexanecarboxylic acid, Benzyl bromide | Williamson ether synthesis |

| C-C Bond Cleavage (Carboxyl) | 3-(Benzyloxy)cyclohexyl derivative | Oxidation, Grignard reaction with CO2 |

| Cycloaddition | Substituted diene and dienophile | Diels-Alder reaction |

Enantioselective Synthesis Strategies for this compound Isomers

Achieving high enantiomeric purity is a critical aspect of modern organic synthesis, particularly for biologically active molecules. pressbooks.pub Several strategies can be employed for the enantioselective synthesis of this compound isomers.

Asymmetric hydrogenation is a powerful tool for establishing stereocenters. rsc.orgnih.govmdpi.comrsc.org For the synthesis of this compound, a precursor such as a 3-(benzyloxy)cyclohexene-1-carboxylic acid could be subjected to asymmetric hydrogenation. Chiral transition metal catalysts, often based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands (e.g., BINAP, Josiphos), can effectively deliver hydrogen to one face of the double bond, leading to a high enantiomeric excess of the desired product. rsc.orgmdpi.com

Alternatively, the asymmetric reduction of a ketone precursor, such as methyl 3-oxocyclohexanecarboxylate, followed by benzylation of the resulting hydroxyl group, presents another viable route. google.com Stereoselective microbial reduction has been shown to be effective for producing optically active cis-3-hydroxycyclohexanecarboxylic acid esters, which could then be benzylated. google.com

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.govresearchgate.netscielo.org.mx In the synthesis of this compound, a chiral auxiliary could be attached to the carboxylic acid functionality of an achiral precursor. This would allow for diastereoselective transformations on the cyclohexane ring, such as conjugate additions or alkylations. nih.gov Subsequent removal of the auxiliary would yield the enantiomerically enriched target molecule. wikipedia.org For instance, Evans' oxazolidinone auxiliaries have been widely used to direct stereoselective alkylation and aldol (B89426) reactions. researchgate.net

A key step in one synthetic approach involves an asymmetric [4+2] cycloaddition between an optically active bis-acrylate and butadiene, where a chiral auxiliary directs the formation of (R)-3-cyclohexenecarboxylic acid with high enantiomeric excess. google.com This intermediate can then be further functionalized.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy for asymmetric synthesis. ekb.egresearchgate.netnih.govnih.govorganic-chemistry.orgunl.pt Chiral amines, phosphoric acids, and other small molecules can catalyze a wide range of stereoselective reactions. For the synthesis of the this compound core, an organocatalytic Michael addition to a cyclohexenone derivative could be employed to set the stereocenter at the 3-position. nih.gov For example, chiral diphenylprolinol silyl (B83357) ethers are effective catalysts for cascade Michael reactions to form functionalized cyclohexanes with high enantio- and diastereoselectivity. organic-chemistry.orgunl.pt

Enzymatic resolution is a technique that utilizes the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. jiangnan.edu.cnresearchgate.nettechniumscience.com For this compound, a racemic ester derivative could be subjected to hydrolysis by a lipase (B570770) or esterase. jiangnan.edu.cntechniumscience.com These enzymes often exhibit high enantioselectivity, hydrolyzing one enantiomer of the ester while leaving the other unreacted. researchgate.net The resulting mixture of the enantiomerically pure acid and the unreacted ester can then be separated. For example, hydrolases have been successfully used for the efficient resolution of racemic methyl 3-cyclohexene-1-carboxylate to produce the chiral acid precursor. jiangnan.edu.cn

Divergent Synthetic Routes to the Cyclohexanecarboxylic Acid Core with Benzyloxy Functionality

Divergent synthesis allows for the creation of a library of structurally related compounds from a common intermediate. rsc.orgrsc.org Starting from a functionalized cyclohexanecarboxylic acid core, various benzyloxy analogues can be prepared. One approach involves the site- and diastereoselective functionalization of the cyclohexane ring. nih.govnih.gov

Recent advances in C-H activation provide a powerful tool for the direct functionalization of saturated carbocycles. nih.govnih.gov By employing directing groups, specific C-H bonds on the cyclohexane ring can be selectively arylated or otherwise functionalized, allowing for the late-stage introduction of diversity.

Another divergent strategy involves starting with a symmetrical precursor, such as a cyclohexanedione, and performing a series of stereoselective reactions to introduce the desired functionalities. For example, a desymmetrization of a meso-cyclohexene derivative through an enzymatic process can provide a chiral building block that can be elaborated into various substituted cyclohexanecarboxylic acids. google.com

Below is a table summarizing divergent strategies:

| Starting Material | Key Transformation | Resulting Scaffolds |

| Functionalized Cyclohexanecarboxylic Acid | C-H Activation/Functionalization | Variously substituted cyclohexanes |

| Symmetrical Cyclohexanedione | Desymmetrization, Stereoselective reactions | Chiral functionalized cyclohexanones |

| Meso-cyclohexene derivative | Enzymatic desymmetrization | Enantiopure cyclohexene (B86901) building blocks |

Derivatization and Functionalization Strategies of this compound

The functionalization of this compound is centered on the selective manipulation of its key chemical features. The carboxylic acid group serves as a primary handle for elongation and modification through esterification and amidation. The cyclohexane ring provides a stereochemically rich core that can be altered to influence the spatial arrangement of substituents. Finally, the benzyloxy group, typically a protecting group for a hydroxyl function, can be modulated or removed to reveal a reactive site for further conjugation or to finalize a synthetic sequence.

The carboxyl group of this compound is readily converted into a variety of esters and amides to produce analogues with diverse physicochemical properties. These reactions are fundamental in drug discovery for creating libraries of compounds for biological screening.

Esterification: The formation of esters is commonly achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol under acidic catalysis. This equilibrium-driven reaction is often pushed towards the product by using the alcohol as the solvent or by removing water as it is formed. Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents can be employed. The choice of alcohol dictates the nature of the resulting ester, allowing for the introduction of a wide range of alkyl and aryl groups.

Amidation: The synthesis of amides from this compound requires the activation of the carboxyl group, as direct reaction with an amine is generally inefficient. This is typically accomplished using coupling reagents such as carbodiimides, like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the stable amide bond. This method is widely applicable and allows for the coupling of the acid with a vast array of primary and secondary amines, leading to a diverse set of carboxamide derivatives.

| Reaction Type | Reagents & Conditions | Product Class | Key Features |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl Esters | Equilibrium reaction; suitable for simple, robust alcohols. |

| Carbodiimide-mediated Amidation | Amine (R-NH₂), Coupling Agent (e.g., DCC, EDC), Solvent (e.g., DCM, DMF) | N-Substituted Amides | Mild conditions; broad amine scope; high yields. |

| Acid Chloride Formation & Aminolysis | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂), Base (e.g., Et₃N) | N-Substituted Amides | Highly reactive intermediate; suitable for less reactive amines. |

The stereochemistry of the cyclohexane ring, specifically the cis or trans relationship between the benzyloxy and carboxylic acid groups, is a critical determinant of the molecule's three-dimensional shape and biological activity. Selective transformations can be employed to modify the ring or its existing substituents while controlling or altering this stereochemical arrangement.

For instance, reactions that proceed via an SN2 mechanism at the carbon bearing the benzyloxy group would result in an inversion of stereochemistry, converting a cis precursor to a trans product, or vice-versa. The conformational rigidity of the cyclohexane chair form, where bulky substituents preferentially occupy equatorial positions, heavily influences the accessibility of reaction sites and the stereochemical outcome of transformations. For this compound, the large benzyloxy and carboxylic acid groups will have a preferred orientation that directs the approach of incoming reagents, allowing for stereoselective additions or substitutions at other positions on the ring.

The benzyloxy group serves as a robust protecting group for the 3-hydroxy functionality. Its removal is a key step in many synthetic routes, unmasking the alcohol for further functionalization or to yield the final target compound.

The most common method for the cleavage of a benzyl ether is catalytic hydrogenolysis. This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). The reaction is clean and efficient, yielding the deprotected alcohol and toluene (B28343) as the only byproduct. The conditions are generally mild, preserving other functional groups.

| Method | Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C, Solvent (e.g., Ethanol, Ethyl Acetate) | High yield, clean reaction, mild conditions. | Incompatible with other reducible groups (e.g., alkenes, alkynes). |

| Lewis Acid Cleavage | Strong Lewis acids (e.g., BBr₃, BCl₃) | Effective for complex molecules where hydrogenation is not feasible. | Harsh conditions, may affect other acid-sensitive groups. |

| Dissolving Metal Reduction | Na, liquid NH₃ | Alternative to hydrogenation. | Requires specialized equipment and cryogenic temperatures. |

Functional equivalents to the benzyloxy group, such as the p-methoxybenzyl (PMB) ether, can also be employed. These groups offer alternative deprotection strategies. For example, PMB ethers can be selectively cleaved under oxidative conditions (e.g., using DDQ or CAN), leaving the benzyl group and other functionalities intact, which adds a layer of orthogonality to complex synthetic strategies.

Chemical Reactivity and Mechanistic Investigations of 3 Benzyloxy Cyclohexanecarboxylic Acid

Reactions Pertaining to the Carboxylic Acid Functionality

The carboxylic acid group is a primary site of reactivity in 3-(Benzyloxy)cyclohexanecarboxylic acid, readily participating in a variety of transformations characteristic of this functional group. These reactions are fundamental to its use in organic synthesis, allowing for the formation of esters, amides, and other derivatives, as well as the complete removal of the carboxyl group.

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant transformation. While simple aliphatic carboxylic acids are generally stable to heat, specific conditions or structural features can facilitate this reaction. For cyclohexanecarboxylic acid derivatives, these reactions often proceed through radical or ionic intermediates, depending on the reagents employed. organic-chemistry.orgnih.gov

One common pathway is oxidative decarboxylation . Methods such as the Hunsdiecker reaction (using mercuric oxide and bromine) or protocols involving hypervalent iodine reagents like PhI(OAc)₂ in the presence of iodine can generate radical intermediates. beilstein-journals.org The proposed mechanism involves the formation of an acyl hypohalite or a similar species, which undergoes homolytic cleavage to form an acyloxyl radical. This radical rapidly loses CO₂ to generate a cyclohexyl radical at the 3-position. This radical can then be trapped by a halogen or another radical scavenger.

Another pathway involves ionic mechanisms, often under thermal or catalytic conditions. youtube.com For decarboxylation to occur via an ionic pathway without a nearby activating group (like a β-keto group), harsh thermal conditions are typically required. youtube.comnist.gov The mechanism in such cases is thought to involve the heterolytic cleavage of the C-C bond, which can be promoted by acid or base catalysts. youtube.comnist.gov However, without an activating group to stabilize an intermediate carbanion or carbocation, these reactions are generally low-yielding for simple cyclohexanecarboxylic acids. nist.gov

The presence of the benzyloxy group at the 3-position is not expected to directly facilitate the most common decarboxylation mechanisms, such as those involving a β-carbonyl, which proceed through a cyclic six-membered transition state. youtube.com Therefore, decarboxylation of this compound typically relies on reagent-based methods that generate radical or highly reactive ionic intermediates. organic-chemistry.orgbeilstein-journals.org

| Pathway | Typical Reagents | Key Intermediate | Mechanistic Feature |

|---|---|---|---|

| Oxidative (Hunsdiecker-type) | Ag₂O, Br₂ or PhI(OAc)₂, I₂ | Acyloxyl radical, then Cyclohexyl radical | Radical chain reaction initiated by homolytic cleavage. beilstein-journals.org |

| Photoredox Catalysis | Photocatalyst (e.g., Acridinium), H-atom donor | Acyloxyl radical | Single-electron transfer (SET) from the carboxylate to the excited photocatalyst. nih.gov |

| Thermal (uncatalyzed) | High heat (>200 °C) | (Concerted or Ionic) | Generally inefficient without activating groups; involves high activation energy. nist.gov |

Nucleophilic acyl substitution is the most common and versatile reaction class for carboxylic acids. masterorganicchemistry.comkhanacademy.org These reactions proceed through a general addition-elimination mechanism, where a nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group (typically water). masterorganicchemistry.comnih.gov Because the hydroxyl group is a poor leaving group, the reaction often requires acid catalysis or conversion of the hydroxyl into a better leaving group. youtube.comlibretexts.org

Esterification: The reaction with an alcohol under acidic conditions (Fischer esterification) is a classic example. youtube.commasterorganicchemistry.com An acid catalyst protonates the carbonyl oxygen, activating the carbonyl carbon toward nucleophilic attack by the alcohol. masterorganicchemistry.com The reaction is an equilibrium process, and is often driven to completion by using an excess of the alcohol or by removing water as it is formed. youtube.com

Amide Formation: Direct reaction with an amine is often difficult because the basic amine deprotonates the carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.orgkhanacademy.org To overcome this, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are used. libretexts.orglibretexts.org DCC activates the carboxylic acid by converting the hydroxyl into an excellent leaving group (a urea (B33335) derivative), which is then readily displaced by the amine nucleophile. libretexts.orgyoutube.com Alternatively, the carboxylic acid can first be converted to a more reactive derivative.

Conversion to Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive acid chloride. libretexts.orguomustansiriyah.edu.iq The mechanism involves the formation of a reactive intermediate (an acyl chlorosulfite for SOCl₂) where the hydroxyl has been replaced by a much better leaving group, which is then displaced by a chloride ion. libretexts.orglibretexts.org The resulting acid chloride is a versatile intermediate that can be readily converted into esters, amides, and other derivatives under mild conditions. uomustansiriyah.edu.iq

| Transformation | Typical Reagents | Product | Activation Method |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), cat. H₂SO₄ | Ester | Acid catalysis (protonation of C=O). masterorganicchemistry.com |

| Amide Formation | Amine (R'-NH₂), DCC | Amide | Conversion of -OH to a good leaving group. libretexts.org |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride | Conversion of -OH to an acyl chlorosulfite leaving group. libretexts.org |

Stereospecific and Regioselective Transformations of the Cyclohexane (B81311) Ring

Reactions involving the C-H bonds of the cyclohexane ring are less common than those at the functional groups but are crucial for creating complex, substituted derivatives. Such transformations must control for both stereoselectivity (the spatial arrangement of the new substituent) and regioselectivity (the position of the new substituent). The pre-existing stereochemistry of this compound, which exists as cis and trans diastereomers, will strongly influence the outcome of these reactions.

Stereospecific reactions are those in which different stereoisomers of the starting material react to give different stereoisomers of the product. masterorganicchemistry.com For example, the epoxidation of a related cyclohexene (B86901) derivative would be stereospecific, with the epoxide forming on a specific face of the double bond depending on the geometry of the starting alkene.

In the saturated cyclohexane ring of this compound, transformations often rely on directing effects of the existing substituents. The bulky benzyloxy group can sterically hinder one face of the molecule, directing incoming reagents to the opposite face. For instance, in a hypothetical hydroxylation or halogenation reaction proceeding through a radical or cationic intermediate, the approach of the reagent would likely be anti to the benzyloxy group, leading to a high degree of diastereoselectivity.

Regioselectivity is also a key consideration. While the C-H bonds of the cyclohexane ring are generally unreactive, they can be functionalized through radical reactions or by using powerful transition-metal catalysts. The position of attack is influenced by both steric and electronic factors. For example, radical abstraction of a hydrogen atom is often fastest at tertiary C-H bonds, but in this molecule, all ring positions other than C1 and C3 are secondary. The electron-withdrawing nature of the adjacent carboxylic acid and benzyloxy groups can disfavor the formation of radicals or positive charges at the C2 and C4 positions.

Reactivity and Strategic Application of the Benzyloxy Protecting Group

The benzyloxy group (OBn) is a widely used protecting group for alcohols due to its stability under a wide range of conditions (acidic, basic, and many oxidative/reductive conditions) and the multiple methods available for its removal. organic-chemistry.org

The cleavage of the benzyl (B1604629) ether to unmask the hydroxyl group is a common strategic step. The choice of method depends on the other functional groups present in the molecule.

Catalytic Hydrogenolysis: This is the most common and often cleanest method for benzyl group removal. organic-chemistry.org The reaction is typically carried out using a palladium catalyst (e.g., Pd on carbon, Pd/C) under an atmosphere of hydrogen gas (H₂). The mechanism involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis, yielding the free alcohol and toluene (B28343) as a byproduct. This method is mild and highly effective but is incompatible with functional groups that are also reduced by H₂/Pd, such as alkenes, alkynes, or some nitro groups.

Dissolving Metal Reduction: Reagents like sodium in liquid ammonia (B1221849) (Na/NH₃) can also cleave benzyl ethers, although this method is less common and uses harsh conditions.

Acidic Cleavage: Strong acids, such as HBr or BCl₃, can cleave benzyl ethers. researchgate.net The mechanism involves protonation of the ether oxygen followed by nucleophilic attack by the conjugate base (e.g., Br⁻) at the benzylic carbon via an Sₙ1 or Sₙ2 pathway. This method is limited to substrates that can tolerate strong acidic conditions. organic-chemistry.org

Oxidative Cleavage: Certain oxidizing agents, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), can selectively cleave benzyl ethers, particularly those with electron-donating groups on the aromatic ring (like p-methoxybenzyl ethers). organic-chemistry.org This proceeds through a single-electron transfer mechanism, forming a stabilized benzylic cation which is then hydrolyzed.

| Method | Reagents & Conditions | Byproducts | Advantages/Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like EtOH or EtOAc | Toluene | Mild, clean, high-yielding. Incompatible with reducible groups (e.g., C=C). organic-chemistry.org |

| Strong Acid Cleavage | BCl₃, CH₂Cl₂ or conc. HBr | Benzyl bromide | Useful when hydrogenation is not possible. Harsh conditions, limited functional group tolerance. researchgate.net |

| Oxidative Cleavage | DDQ, in CH₂Cl₂/H₂O | Benzaldehyde | Good for acid/base sensitive molecules. Less effective for simple benzyl ethers. organic-chemistry.org |

Beyond its role as a protecting group, the benzyloxy group can influence the reactivity of the molecule.

Steric Directing Group: The steric bulk of the benzyloxy group can direct the approach of reagents in intermolecular reactions. As mentioned in section 3.2, it can block one face of the cyclohexane ring, leading to highly diastereoselective additions or substitutions on the ring. This is a common strategy in stereocontrolled synthesis.

Intramolecular Reactions: The benzyloxy group can also participate directly in intramolecular reactions. For example, under certain acidic conditions, the benzylic carbon is susceptible to nucleophilic attack. If a suitable nucleophile is present elsewhere in the molecule, an intramolecular cyclization could occur. While less common, the aromatic ring of the benzyl group can also undergo reactions, such as electrophilic aromatic substitution, although this typically requires harsh conditions that might affect other parts of the molecule. In the context of this compound, a potential intramolecular reaction could be the formation of a lactone if the benzyloxy group were first converted to a nucleophile, though this is not a standard transformation. The primary role remains that of a stable, reliable protecting group whose removal is often a key step in a synthetic sequence.

Investigating Reaction Mechanisms Through Kinetic and Isotopic Studies

A comprehensive search of scientific literature and chemical databases did not yield specific kinetic or isotopic studies focused on the reaction mechanisms of this compound. Research detailing the systematic investigation of this particular compound's reaction pathways through kinetic analysis—such as determining rate laws, activation energies, and the influence of catalysts—is not publicly available. Similarly, studies employing isotopic labeling to trace the fate of atoms during its chemical transformations have not been reported.

Kinetic studies are fundamental to understanding the sequence of elementary steps that constitute a reaction mechanism. By measuring how reaction rates change in response to varying concentrations of reactants, catalysts, or inhibitors, chemists can deduce the molecularity of the rate-determining step and formulate a plausible reaction pathway.

Isotopic studies, often used in conjunction with kinetic analyses, provide more definitive evidence for proposed mechanisms. By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium, or carbon-12 with carbon-13), researchers can observe the effect on the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). The magnitude of the KIE can provide strong evidence for bond-breaking or bond-forming events involving that specific atom in the rate-determining step of a reaction.

While general principles of organic chemistry can be applied to hypothesize about the reactivity of this compound—for example, reactions involving the carboxylic acid group (such as esterification or amide formation) or reactions related to the benzyloxy group—the absence of specific experimental data means that any detailed mechanistic discussion would be speculative. Authoritative, data-driven insights into the kinetics and mechanisms of reactions involving this compound await dedicated research efforts.

Without experimental data, the creation of data tables detailing reaction rates, rate constants, activation parameters, or kinetic isotope effects for this compound is not possible.

Advanced Spectroscopic and Structural Characterization of 3 Benzyloxy Cyclohexanecarboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(Benzyloxy)cyclohexanecarboxylic acid in solution. It provides detailed information on the connectivity, configuration, and conformation of the molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial framework for structural assignment. The ¹H NMR spectrum provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (proton count). The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical nature (aliphatic, aromatic, carbonyl). For this compound, distinct signals are expected for the cyclohexyl ring protons and carbons, the benzylic protons, the aromatic protons of the benzyl (B1604629) group, and the carboxylic acid proton and carbon.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning these signals and understanding spatial relationships. science.govepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). youtube.com It is instrumental in tracing the proton connectivity within the cyclohexyl ring and identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). youtube.comlibretexts.org It allows for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). youtube.comlibretexts.org This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for connecting different fragments of the molecule, such as linking the benzyloxy group to the cyclohexyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is vital for determining the stereochemistry and preferred conformation of the cyclohexyl ring (e.g., chair conformation) and the relative orientation of the benzyloxy and carboxylic acid substituents (cis vs. trans, axial vs. equatorial). For example, a study on chromane (B1220400) derivatives, synthesized from a related benzyloxy-benzoic acid methyl ester, utilized NOESY to establish spatial correlations between protons, confirming the final structure. unimi.it

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |

| Carboxyl (COOH) | 10.0 - 12.0 (s, 1H) | 175 - 180 | HMBC to H-1, H-2, H-6 |

| Cyclohexyl C1-H | 2.2 - 2.6 (m, 1H) | 40 - 45 | COSY to H-2, H-6 |

| Cyclohexyl C3-H | 3.5 - 4.0 (m, 1H) | 75 - 80 | COSY to H-2, H-4; HMBC to Benzyl CH₂ |

| Cyclohexyl (other CH₂) | 1.2 - 2.2 (m, 8H) | 25 - 35 | COSY correlations within the ring |

| Benzyl (OCH₂) | 4.5 - 4.7 (s, 2H) | 70 - 75 | HMBC to C-3 and Aromatic C1' |

| Aromatic (C₆H₅) | 7.2 - 7.4 (m, 5H) | 127 - 138 | COSY correlations within the ring |

Since this compound is a chiral molecule, it exists as a pair of enantiomers which are indistinguishable in a standard (achiral) NMR solvent. Chiral shift reagents, typically paramagnetic lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]europium(III)), can be used to resolve the signals of the two enantiomers. libretexts.orgrsc.org

The chiral lanthanide reagent forms diastereomeric complexes with each enantiomer of the substrate through coordination with a Lewis basic site, such as the carbonyl oxygen of the carboxylic acid. slideshare.netmdpi.com These diastereomeric complexes are no longer mirror images and will have different NMR spectra. This results in the separation of signals for corresponding protons in the two enantiomers, allowing for the determination of enantiomeric purity (e.g., enantiomeric excess) by integrating the resolved peaks. tcichemicals.com The magnitude of the induced shift can also provide structural information, as it is dependent on the distance and angle between the paramagnetic lanthanide ion and the observed nucleus. mdpi.com

X-ray Crystallography for Absolute Configuration Determination and Crystal Packing Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. nih.gov The technique requires a single crystal of the compound. The diffraction pattern produced when X-rays are passed through the crystal allows for the calculation of the precise positions of each atom in the crystal lattice.

For a chiral, enantiomerically pure crystal of a derivative of this compound, this analysis reveals:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the molecular connectivity.

Conformation: The exact conformation of the cyclohexyl ring (e.g., a distorted chair) and the torsion angles describing the orientation of the substituents.

Absolute Configuration: For chiral molecules, specialized crystallographic methods involving anomalous dispersion can be used to unambiguously determine the absolute stereochemistry (R or S configuration) at the chiral centers. nih.gov The Flack parameter is a key value used to validate the correctness of the assigned absolute configuration. nih.gov

Crystal Packing: The analysis reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular forces. A crystallographic study of a related benzyloxy derivative, (Z)-3-benzyloxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one, showed that molecules were linked in the crystal by O—H⋯O hydrogen bonds and further stabilized by weaker C—H⋯O and C—H⋯π interactions, forming a three-dimensional network. researchgate.net

Table 2: Representative Crystallographic Data for a Related Benzyloxy Derivative researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 14.5 Å, b = 9.2 Å, c = 23.1 Å, β = 98.5° |

| Intermolecular Interactions | O—H⋯O hydrogen bonds, C—H⋯O, C—H⋯π interactions |

| Dihedral Angle (Phenyl/Cyclohexadienone) | 69.60 (7)° |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding. kurouskilab.com

For this compound, the key vibrational signatures include:

O-H Stretch: The carboxylic acid O-H group gives rise to a very broad and strong absorption band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹. This broadness is a hallmark of the strong hydrogen bonding between carboxylic acid molecules, which often exist as cyclic dimers in the solid state and in concentrated solutions. nih.gov

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic (cyclohexyl and benzyl CH₂) C-H stretches appear just below 3000 cm⁻¹.

C=O Stretch: The carbonyl group of the carboxylic acid produces a very strong and sharp absorption in the IR spectrum, typically between 1700-1725 cm⁻¹ for the hydrogen-bonded dimer. A higher frequency band (around 1760 cm⁻¹) may appear for the non-hydrogen-bonded monomer. kurouskilab.com

C-O Stretches: The C-O stretching vibrations of the carboxylic acid and the benzyl ether group are expected in the fingerprint region, between 1050-1300 cm⁻¹.

Aromatic C=C Stretches: The benzene (B151609) ring of the benzyloxy group will show characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. rsc.orgresearchgate.net While the O-H stretch is typically weak in Raman, the aromatic ring vibrations and the symmetric vibrations of the carbon skeleton are often strong. The complementarity of IR and Raman is particularly useful; for instance, in centrosymmetric aggregates like the carboxylic acid dimer, vibrations that are IR-active are Raman-inactive, and vice versa. psu.edu

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H stretch | 2850 - 3000 | Medium-Strong |

| Carbonyl (C=O) | C=O stretch (H-bonded) | 1700 - 1725 | Very Strong |

| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium-Strong |

| Ether/Carboxyl | C-O stretch | 1050 - 1300 | Strong |

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotopic Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its structural features through the analysis of fragmentation patterns. unimi.it

Upon ionization, typically by electron ionization (EI), the this compound molecule will form a molecular ion (M⁺•). This ion is often unstable and undergoes fragmentation to produce smaller, more stable ions. Key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group, such as the loss of the entire benzyloxy-cyclohexyl group or the loss of the hydroxyl radical (•OH).

Benzyl Group Fragmentation: A very common and characteristic fragmentation is the cleavage of the benzyl-oxygen bond to produce the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. The other fragment would be the radical cation of 3-hydroxycyclohexanecarboxylic acid.

Loss of Neutral Molecules: The molecular ion can lose small, stable neutral molecules such as water (H₂O), carbon monoxide (CO), or carbon dioxide (CO₂). The loss of the carboxyl group as COOH (45 Da) is also a common pathway for carboxylic acids. libretexts.org

McLafferty Rearrangement: While more common in straight-chain carboxylic acids, a McLafferty-type rearrangement could occur if a gamma-hydrogen on the cyclohexyl ring is accessible, leading to the elimination of a neutral alkene fragment. libretexts.org

High-resolution mass spectrometry (HRMS) can determine the exact mass of the ions, which allows for the calculation of the elemental composition of the parent molecule and its fragments, confirming their identity. unimi.it

Table 4: Plausible Mass Spectrometry Fragments for this compound (C₁₄H₁₈O₃, MW = 234.29)

| m/z | Proposed Fragment Ion | Formula | Notes |

| 234 | [M]⁺• | [C₁₄H₁₈O₃]⁺• | Molecular Ion |

| 217 | [M - OH]⁺ | [C₁₄H₁₇O₂]⁺ | Loss of hydroxyl radical |

| 189 | [M - COOH]⁺ | [C₁₃H₁₇O]⁺ | Loss of carboxyl group |

| 127 | [M - C₇H₇O]⁺ | [C₇H₁₁O₂]⁺ | Loss of benzyloxy radical |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium cation (Base Peak) |

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Conformation

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. ajol.info An achiral molecule will not have a CD spectrum, while enantiomers will produce mirror-image spectra.

CD spectroscopy can be used to:

Confirm Chirality: The presence of a CD spectrum confirms that the sample is chiral and not a racemic mixture.

Determine Absolute Configuration: By comparing the experimental CD spectrum to spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) or to the spectra of related compounds with known absolute configurations, the absolute stereochemistry can be assigned. unibas.it

Study Conformation: Changes in the CD spectrum upon varying solvent or temperature can provide insights into conformational changes in the molecule.

Chiral Recognition: The interaction of the chiral acid with other chiral molecules (e.g., chiral sensors or metal complexes) can induce significant changes in the CD spectrum, a principle used for the direct determination of the absolute configuration of carboxylic acids. rsc.org

Applications of 3 Benzyloxy Cyclohexanecarboxylic Acid in Chemical Synthesis and Methodology Development

Utilization as a Chiral Building Block in the Synthesis of Complex Organic Molecules

The inherent chirality of 3-(Benzyloxy)cyclohexanecarboxylic acid makes it an invaluable starting material for the enantioselective synthesis of complex organic molecules. The stereochemistry of the cyclohexane (B81311) ring, coupled with the reactive handles of the carboxylic acid and the protected hydroxyl group, allows for precise control over the three-dimensional arrangement of atoms in the target molecule.

Synthetic chemists have leveraged these features to construct intricate natural products and their analogues. The rigid cyclohexane core serves as a scaffold, directing the stereochemical outcome of subsequent reactions. The carboxylic acid functionality provides a site for chain elongation, cyclization, or the introduction of other functional groups through various coupling reactions. The benzyloxy group, a stable protecting group, masks the hydroxyl functionality, which can be deprotected at a later stage to reveal a reactive site for further transformations.

For instance, specific stereoisomers, such as (1R,3S)-3-(benzyloxy)cyclohexanecarboxylic acid, have been employed in diastereoselective reactions to create multiple stereocenters with high fidelity. The strategic manipulation of this chiral building block has enabled the efficient synthesis of compounds with significant biological activity, where the precise stereochemistry is crucial for their function.

Role in Asymmetric Catalysis as a Ligand Precursor or Chiral Scaffold

Beyond its use as a stoichiometric chiral building block, this compound and its derivatives have shown potential as precursors for chiral ligands in asymmetric catalysis. The development of new chiral ligands is a cornerstone of modern synthetic chemistry, enabling the production of enantiomerically pure compounds.

The carboxylic acid moiety of this compound can be readily modified to incorporate coordinating atoms, such as phosphorus or nitrogen, which are essential for binding to transition metals. The inherent chirality of the cyclohexane backbone can then induce asymmetry in the catalytic environment, leading to the preferential formation of one enantiomer of the product.

While direct applications of ligands derived from this specific carboxylic acid are still an emerging area of research, the principle has been well-established with similar chiral carboxylic acids. These ligands have been successfully employed in a range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and cycloadditions. The modular nature of this compound allows for the systematic tuning of the ligand's steric and electronic properties to optimize catalytic activity and enantioselectivity for a specific reaction.

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds and Chemical Probes

The structural motif of a substituted cyclohexane ring is prevalent in a wide array of pharmacologically active compounds. Consequently, this compound serves as a key intermediate in the synthesis of various therapeutic agents and chemical probes used to investigate biological processes.

One notable area of application is in the synthesis of beta-blockers, a class of drugs used to manage cardiovascular diseases. The core structure of many beta-blockers features a substituted cyclohexanol or related moiety, and this compound provides a convenient and stereocontrolled route to these key intermediates.

Furthermore, the versatility of this compound allows for its incorporation into the synthesis of antiviral compounds and other bioactive molecules. The ability to functionalize both the carboxylic acid and the hydroxyl group (after deprotection) enables the construction of diverse molecular libraries for drug discovery screening. The benzyloxy group also plays a crucial role in modulating the lipophilicity of intermediates, which can be important for their purification and handling during a multi-step synthesis.

Precursor for Novel Polymeric Materials and Supramolecular Architectures

The field of materials science is constantly seeking new monomers and building blocks to create polymers and supramolecular assemblies with tailored properties. The bifunctional nature of this compound, possessing both a polymerizable group (the carboxylic acid) and a modifiable side chain (the benzyloxy group), makes it an attractive candidate for the synthesis of novel materials.

The carboxylic acid can be converted into a variety of polymerizable functionalities, such as esters or amides, allowing for its incorporation into polyesters, polyamides, and other polymer backbones. The benzyloxy group can be retained in the final polymer to impart specific properties, such as thermal stability or altered solubility, or it can be removed to expose the hydroxyl group for post-polymerization modification. This allows for the creation of functional polymers with reactive pendant groups that can be used for cross-linking, surface modification, or the attachment of bioactive molecules.

In the realm of supramolecular chemistry, the carboxylic acid group is a well-known motif for forming predictable and robust non-covalent interactions, such as hydrogen bonding. Derivatives of this compound can be designed to self-assemble into well-defined supramolecular architectures, including gels, liquid crystals, and other ordered structures. The chirality of the molecule can also be translated to the supramolecular level, leading to the formation of helical or other chiral assemblies with potential applications in chiral recognition and catalysis.

Contributions to the Development of Novel Synthetic Methodologies

The unique reactivity and structural features of this compound have also contributed to the development of new synthetic methodologies. The interplay between the different functional groups on the cyclohexane ring has allowed chemists to explore and develop novel cyclization reactions and protecting group strategies.

For example, the presence of the carboxylic acid and the protected hydroxyl group in a specific stereochemical arrangement can facilitate intramolecular reactions, leading to the formation of bicyclic or other complex ring systems. These transformations can provide rapid access to molecular scaffolds that would be difficult to synthesize using traditional methods.

Furthermore, the benzyloxy group, while a common protecting group, can exhibit unique reactivity in the context of the this compound scaffold. Studies on the selective protection and deprotection of this group in the presence of other functionalities have contributed to the broader understanding of protecting group chemistry, which is a fundamental aspect of complex molecule synthesis. The development of orthogonal protecting group strategies is crucial for the efficient and selective synthesis of polyfunctional molecules, and the study of compounds like this compound provides valuable insights in this area.

Biological and Medicinal Chemistry Research Involving 3 Benzyloxy Cyclohexanecarboxylic Acid Analogues

Structure-Activity Relationship (SAR) Studies of Derivatives against Biological Targets.nih.goviomcworld.comresearchgate.net

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a lead compound influence its biological activity. researchgate.net For derivatives related to cyclic carboxylic acids, SAR exploration has focused on modifying the core, the carboxylic acid group, and various substituents to optimize interactions with target proteins. nih.gov For example, isosteric replacement of a 4-substituted benzoic acid system with a 3-substituted phenylacetic acid was found to significantly decrease the in vitro activity of certain STAT3 inhibitors. nih.gov Similarly, replacing the carboxyl group with a tetrazole system did not improve inhibitory activity, highlighting the importance of the carboxylic acid moiety for biological function in that particular scaffold. nih.gov

Analogues of cyclic carboxylic acids have been extensively studied as enzyme inhibitors, particularly against cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX-1 and COX-2, which catalyze the conversion of arachidonic acid into prostaglandins. nih.govnih.gov

The specificity of inhibition is a critical factor. While inhibition of the inducible COX-2 isoform is responsible for anti-inflammatory effects, inhibition of the constitutive COX-1 isoform can lead to undesirable side effects. nih.govmdpi.com The diarylisoxazole scaffold, found in several NSAIDs with high selectivity for COX-1, demonstrates the importance of specific molecular architecture. nih.gov X-ray crystallography studies of COX-1 bound to inhibitors like mofezolac (B1677391) have identified key binding determinants within the enzyme's active site. nih.gov For instance, the carboxylic acid moiety of many NSAIDs interacts with a key arginine residue (R120) at the mouth of the COX active site, which is a crucial interaction for anchoring the inhibitor. nih.gov

SAR studies on various inhibitor classes have provided clear directives for design. For a series of 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one derivatives, which act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (4-HPPD), the dicarbonyl groups and the cyclopropyl (B3062369) group were found to be essential for potent inhibition. nih.gov Substitution at the 2-position of the cyclohexenone ring had a significant impact on potency, with a 2-chloro substituted analogue being the most potent inhibitor with an IC50 of 15 nM. nih.gov In another study on dual COX-2 and 5-lipoxygenase (5-LOX) inhibitors, derivatives of 3,5-di-tert-butyl-4-hydroxybenzoic acid showed that the substituent at the C1 position significantly influences inhibitory activity. nih.gov

Table 1: Inhibitory Activity of Selected Carboxylic Acid Analogues against Various Enzymes

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 2-chloro-3-cyclopropanecarbonyloxy-2-cyclohexen-1-one | 4-HPPD | 15 nM | nih.gov |

| Compound 11 (Type B hydroxamic acid derivative) | 5-LOX | 1.04 µM | nih.gov |

| Compound 11 (Type B hydroxamic acid derivative) | COX-2 | 36.18 µM | nih.gov |

| Compound 12 (Type B hydroxamic acid derivative) | 5-LOX | 1.29 µM | nih.gov |

| Compound 12 (Type B hydroxamic acid derivative) | COX-2 | 83.42 µM | nih.gov |

The development of ligands with high affinity and selectivity for specific receptor subtypes is a major goal in drug discovery. Analogues of 3-(benzyloxy)cyclohexanecarboxylic acid, by virtue of their conformational properties and potential for functional group elaboration, serve as scaffolds for targeting various receptors.

In the context of histamine (B1213489) receptors, conformational restriction has been a successful strategy for achieving subtype selectivity. nih.gov For example, histamine analogues built on a rigid bicyclo[3.1.0]hexane scaffold were designed to lock the molecule in a specific conformation. nih.gov This approach yielded compounds with potent binding affinity and over 100-fold selectivity for the H3 receptor subtype over the H4 subtype. nih.gov This highlights how restricting the flexibility of a molecule can enhance its interaction with a specific target receptor while disfavoring binding to others. nih.gov

Similarly, extensive research has been conducted on ligands for dopamine (B1211576) D2 and D3 receptors, which are important targets for antipsychotic medications. researchgate.net Many dopamine receptor ligands also show affinity for other receptors, such as serotonin (B10506) (5-HT) and histamine H1 receptors, leading to "off-target" effects. nih.gov For example, the antipsychotic drug quetiapine (B1663577) binds with the highest affinity to the H1 histamine receptor (pKi = 8.0–8.7), while its affinity for the D2 dopamine receptor is lower (pKi = 7.2). nih.gov SAR studies aim to fine-tune the chemical structure to maximize affinity for the desired dopamine receptor subtype while minimizing interactions with other receptors. A series of compounds related to the atypical antipsychotic aripiprazole (B633) were evaluated for their affinity at D2-like dopamine receptors, with some analogues showing high affinity (Ki values < 0.3 nM) and over 50-fold selectivity for the D2 versus the D3 receptor. researchgate.net

Table 2: Binding Affinities of Selected Ligand Analogues for Histamine and Dopamine Receptors

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Compound 7 (bicyclo[3.1.0]hexane analogue) | Histamine H3 | 5.6 nM | nih.gov |

| Compound 7 (bicyclo[3.1.0]hexane analogue) | Histamine H4 | 602 nM | nih.gov |

| Compound 6 (Aripiprazole analogue) | Dopamine D2 | < 0.3 nM | researchgate.net |

| Quetiapine | Histamine H1 | pKi = 8.0–8.7 | nih.gov |

| Quetiapine | Dopamine D2 | pKi = 7.2 | nih.gov |

| Perphenazine | Dopamine D2 | pKi = 8.9–9.6 | nih.gov |

In Vitro Mechanistic Investigations of Biological Activity (excluding dosage/administration, safety, human trials).nih.govbiorxiv.orgresearchgate.net

Beyond initial screening for activity, in vitro mechanistic studies are essential to understand how a compound exerts its biological effects at a cellular and molecular level.

Confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug development. nih.gov Cellular target engagement assays, such as the cellular thermal shift assay (CETSA), can reliably detect the binding of inhibitors to their target proteins in intact cells. nih.govnih.gov This method measures changes in the thermal stability of a protein upon ligand binding. researchgate.net For instance, this assay has been used to characterize the binding of allosteric inhibitors to the SHP2 phosphatase, a key regulator of cell signaling pathways like Ras/Raf/Erk and JAK/STAT. nih.gov

Once target engagement is confirmed, studies can investigate the downstream consequences. For example, potent analogues of STAT3 inhibitors were shown to inhibit constitutive STAT3 phosphorylation and activation in human breast cancer and melanoma cell lines. nih.gov Since constitutive STAT3 activity promotes tumor cell growth, proliferation, and survival, the inhibition of this pathway by the test compounds led to a blockage of tumor cell viability, growth, and migration in vitro. nih.gov These types of assays provide a direct link between the molecular action of a compound (target binding) and its functional outcome at the cellular level (pathway modulation and phenotypic changes).

Understanding the precise molecular interactions between a ligand and its protein target is crucial for rational drug design. These interactions are governed by a combination of forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. beilstein-journals.orgnih.gov The interaction between proteins and phenolic acids, for example, can lead to significant changes in protein structure and function. nih.gov

Computational methods like molecular docking are used to predict the binding pose of a ligand within a protein's active site and to estimate the binding energy. openmedicinalchemistryjournal.com These studies can identify key amino acid residues involved in the interaction. For instance, docking studies of camptothecin-based pro-drugs with human carboxylesterase 2 showed that the ligands are located in the active site near the catalytic triad, with their protonated amino groups pointing towards glutamate (B1630785) and aspartate residues, allowing for favorable electrostatic interactions. nih.gov

Experimental techniques like X-ray crystallography provide high-resolution structural data of protein-ligand complexes, offering a definitive view of the binding mode. The crystal structure of COX-1 in complex with the diarylisoxazole inhibitor P6 revealed how the inhibitor binds within the enzyme's active site, providing a structural basis for its selective inhibition. nih.gov Such detailed molecular information is invaluable for designing next-generation analogues with improved affinity and selectivity. nih.gov

Preclinical in vivo Proof-of-Concept Studies of Efficacy and Pharmacodynamics (mechanistic focus, excluding dosage/administration, safety, human trials).researchgate.netbiorxiv.orgresearchgate.net

Following promising in vitro results, preclinical in vivo studies in animal models are conducted to provide proof-of-concept for a compound's efficacy and to study its pharmacodynamics—the effect of the drug on the body. These studies aim to demonstrate that the mechanism of action observed in vitro translates to a therapeutic effect in a living organism.

For analogues designed as anti-inflammatory agents based on COX inhibition, preclinical models of inflammation (e.g., carrageenan-induced paw edema in rats) would be used. The pharmacodynamic endpoint would be the reduction in swelling, which would be correlated with the inhibition of prostaglandin (B15479496) synthesis in vivo. Similarly, for compounds developed as potential anti-cancer agents by targeting signaling pathways like STAT3, in vivo proof-of-concept would be sought in xenograft models. nih.gov In these models, human tumor cells are implanted in immunocompromised mice, and the efficacy of the compound is assessed by its ability to inhibit tumor growth. nih.gov

These preclinical studies are mechanistically focused, aiming to confirm that the drug engages its target and modulates the intended biological pathway in the in vivo setting. For example, tumor tissue from treated animals could be analyzed to confirm the inhibition of STAT3 phosphorylation, linking target engagement to the observed anti-tumor efficacy. nih.gov These studies are critical for validating a therapeutic concept before any consideration of human clinical trials.

Evaluation in Established Disease Models (e.g., inflammation, cancer cell lines)

Analogues of this compound, particularly those built upon the cyclohexanecarboxylic acid and cyclohexene (B86901) carboxylic acid frameworks, have been synthesized and evaluated for their potential as anti-inflammatory and anticancer agents.

Anti-inflammatory Activity:

Research into new amidrazone derivatives incorporating a cyclohexanecarboxylic acid moiety has shown promising anti-inflammatory and antinociceptive effects. mdpi.com A study focusing on new derivatives with a cyclohex-1-ene-1-carboxylic acid component revealed significant biological activity. mdpi.com For instance, certain compounds demonstrated dose-dependent antiproliferative activity against mitogen-stimulated peripheral blood mononuclear cells (PBMCs). Notably, compounds 2a , 2d , and 2f were more effective than ibuprofen (B1674241) at a concentration of 100 µg/mL. mdpi.com

The anti-inflammatory effects were further evidenced by the inhibition of key pro-inflammatory cytokines. Compound 2f strongly inhibited the secretion of Tumor Necrosis Factor-alpha (TNF-α) by 66–81% across all tested concentrations. mdpi.com Meanwhile, derivative 2b significantly reduced the release of TNF-α, Interleukin-6 (IL-6), and Interleukin-10 (IL-10) at a high dose, with inhibition rates between 92% and 99%. mdpi.com

Anticancer Activity:

The cyclohexanecarboxylic acid scaffold is also prevalent in compounds investigated for their anticancer properties. Benzoic acid and its derivatives have been shown to possess cytotoxic effects against various cancer cell lines. dergipark.org.tr One study highlighted that among ten different cancer cell lines, the lung cancer cell line (CRM612) was the most affected by benzoic acid. dergipark.org.tr

Furthermore, a series of 3-benzyloxyhydantoin derivatives were synthesized and evaluated for their cytotoxic activities against three cancer cell lines. nih.gov Compounds 5g and 6g were identified as the most promising, with IC50 values of 0.04 µM and 0.01 µM, respectively. nih.gov Another study on novel benzyloxyurea (B188258) derivatives also reported promising anticancer activity against human (K562) and murine (L1210) leukemia cell lines. nih.gov

| Compound Class | Disease Model | Key Findings | Reference |

|---|---|---|---|

| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | Inflammation (in vitro, PBMCs) | Compound 2f inhibited TNF-α secretion by 66–81%. Compound 2b inhibited TNF-α, IL-6, and IL-10 by 92–99%. | mdpi.com |

| 3-Benzyloxyhydantoin derivatives | Cancer (in vitro) | Compounds 5g and 6g showed high activity with IC50 values of 0.04 µM and 0.01 µM. | nih.gov |

| Benzoic Acid | Cancer (in vitro) | Demonstrated cytotoxic effects on 10 different cancer cell lines, with the highest impact on a lung cancer cell line. | dergipark.org.tr |

Target Validation and biomarker Discovery

Identifying the specific molecular targets of new chemical entities is a critical step in drug discovery. For analogues of this compound, research has pointed to several potential enzymatic and protein targets.

One area of investigation has been the inhibition of Diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride biosynthesis, making it a target for obesity treatment. A 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid scaffold was identified, leading to the development of compound 9e , a potent DGAT1 inhibitor with an IC50 of 14.8 nM. nih.gov

In the context of cancer, research has focused on enzymes like ribonucleotide reductase (RR). Molecular docking studies of 3-benzyloxyhydantoin derivatives have explored their binding to the RR active site, suggesting this as a potential mechanism for their antiproliferative activity. nih.gov

For inflammation, cyclooxygenase (COX) enzymes are well-established targets. The design of novel compounds often aims to achieve dual inhibition of COX and lipoxygenase (LOX) pathways to produce more potent anti-inflammatory agents. nih.govmdpi.com For example, the incorporation of a para-oxime moiety on the C-3 phenyl ring of rofecoxib (B1684582) provided a template for designing dual COX/LOX inhibitors. nih.gov

While specific biomarker discovery for compounds based on the this compound scaffold is still an emerging area, the validation of targets like DGAT1, RR, and COX provides a foundation for future research to identify biomarkers that could predict treatment response or disease progression.

Design Principles for Bioactive Molecules Based on the Cyclohexanecarboxylic Acid Scaffold

The design of new bioactive molecules based on the cyclohexanecarboxylic acid scaffold is guided by established principles of medicinal chemistry, including structure-activity relationship (SAR) studies and the concept of privileged scaffolds.

A key strategy is the modification of the core scaffold with various functional groups to enhance biological activity and selectivity. For instance, in the development of STAT3 inhibitors, it was found that replacing a cyclohexyl group with more polar heterocycles like tetrahydropyranyl (THP) could improve physicochemical properties such as permeability. nih.govacs.org SAR studies on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid revealed that a 2-pyridyl substituent was crucial for antiproliferative activity, which could be further enhanced by 4-nitrophenyl or 4-methylphenyl substituents. mdpi.com The presence of a double bond in the cyclohexene ring also increased antiproliferative activity compared to the saturated cyclohexane (B81311) derivatives. mdpi.com

Another design principle involves creating hybrid molecules that combine the cyclohexanecarboxylic acid scaffold with other known pharmacophores. This approach aims to develop agents with dual or multiple mechanisms of action. tudublin.ie For example, linking the scaffold to moieties known to inhibit different inflammatory pathways can lead to compounds with broader anti-inflammatory profiles. nih.govmdpi.com

The concept of "simplifying complexity" is also applied, where the core structure of a complex natural product is transformed into a more easily synthesized and potent privileged scaffold. mdpi.com The cyclohexanecarboxylic acid ring, being a versatile and synthetically accessible structure, serves as an excellent starting point for such modifications. wikipedia.org Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly used to predict the bioactivity of new designs and to understand the molecular interactions with their biological targets, thereby guiding the rational design of more effective therapeutic agents. nih.gov

Computational and Theoretical Investigations of 3 Benzyloxy Cyclohexanecarboxylic Acid

Molecular Docking and Dynamics Simulations with Biological Receptors and Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wikipedia.org This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest. japer.in For 3-(Benzyloxy)cyclohexanecarboxylic Acid, molecular docking simulations would be employed to explore its potential interactions with various biological targets. For instance, given the presence of the carboxylic acid group, which is a common feature in inhibitors of enzymes like cyclooxygenases (COX), docking studies could be performed against COX-1 and COX-2 to predict its potential as an anti-inflammatory agent. physchemres.org

The benzyloxy group introduces a significant hydrophobic and aromatic component, which could facilitate binding to receptors with corresponding hydrophobic pockets. nih.gov Molecular dynamics (MD) simulations would further complement docking studies by providing insights into the dynamic behavior of the ligand-protein complex over time. mdpi.com MD simulations can reveal the stability of the binding pose predicted by docking, the flexibility of the ligand and protein, and the role of solvent molecules in the binding event.

Table 1: Hypothetical Molecular Docking Targets and Predicted Interactions for this compound

| Target Protein/Enzyme | Potential Therapeutic Area | Key Interacting Residues (Hypothetical) | Predicted Binding Interactions (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Arg120, Tyr355, Ser530 | Hydrogen bonding via carboxylic acid; hydrophobic interactions via benzyloxy and cyclohexane (B81311) moieties. |

| VLA-4 Integrin | Autoimmune Diseases | Asp150, Arg185 | Salt bridge with carboxylic acid; pi-stacking with the benzyl (B1604629) group. nih.gov |

| Diacylglycerol Acyltransferase 1 (DGAT1) | Obesity, Diabetes | Phe435, Trp436 | Hydrophobic interactions with the benzyloxy group; hydrogen bonding with the carboxylic acid. nih.gov |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific docking studies for this compound have been found.

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. nih.gov For this compound, these calculations could provide valuable information about its geometry, charge distribution, and reactivity. osti.gov

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would help in understanding the molecule's electronic transitions and its susceptibility to nucleophilic and electrophilic attack. The molecular electrostatic potential (MEP) map would visualize the electron density distribution, highlighting regions that are electron-rich (potential hydrogen bond acceptors) and electron-poor (potential hydrogen bond donors).

Furthermore, quantum chemical methods can be used to predict spectroscopic properties such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov Comparing these predicted spectra with experimental data can aid in the structural elucidation and characterization of the compound.

Table 2: Predicted Electronic and Spectroscopic Properties of this compound (Illustrative)

| Property | Computational Method | Predicted Value (Hypothetical) | Significance |

| HOMO Energy | DFT (B3LYP/6-31G) | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | DFT (B3LYP/6-31G) | -1.2 eV | Indicates electron-accepting ability. |

| Dipole Moment | DFT (B3LYP/6-31G) | 2.5 D | Relates to polarity and intermolecular interactions. |

| C=O Stretch (IR) | DFT (B3LYP/6-31G) | 1715 cm⁻¹ | Characteristic vibrational frequency for the carboxylic acid group. |

| ¹H NMR Chemical Shift (COOH) | DFT (GIAO) | 12.1 ppm | Predicted chemical shift for the acidic proton. |

Note: The data in this table is for illustrative purposes, representing the types of results that would be obtained from quantum chemical calculations.

Conformational Analysis and Energy Landscape Mapping of Isomers

The cyclohexane ring in this compound can exist in various conformations, with the chair form being the most stable. quimicaorganica.org The substituents—the benzyloxy and carboxylic acid groups—can occupy either axial or equatorial positions, leading to different stereoisomers (cis and trans) and conformers.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformations and the energy barriers between them. youtube.com This can be achieved through computational methods such as molecular mechanics or quantum chemical calculations. The relative energies of the different conformers (e.g., cis-diequatorial, cis-diaxial, trans-equatorial-axial) would determine their populations at a given temperature. The most stable conformation is generally the one that minimizes steric hindrance between the substituents. spcmc.ac.in For this compound, it is expected that the conformer with both bulky substituents in the equatorial position would be the most stable.

Table 3: Hypothetical Relative Energies of this compound Conformers

| Isomer | Conformation | Relative Energy (kcal/mol) (Hypothetical) | Predicted Stability |

| cis | Diequatorial | 0.0 | Most Stable |

| cis | Diaxial | +5.4 | Least Stable |

| trans | Equatorial-Axial (Benzyloxy eq.) | +1.8 | Moderately Stable |

| trans | Axial-Equatorial (Carboxylic acid eq.) | +2.1 | Moderately Stable |

Note: This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis.

Predictive Modeling for Structure-Property Relationships and Potential Bioactivity (excluding toxicity)

Predictive modeling aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties or biological activity. nih.gov These models, often based on machine learning algorithms, can be used to predict the properties of new, untested compounds. plos.org

For this compound, predictive models could be developed to estimate properties such as solubility, lipophilicity (logP), and membrane permeability, which are crucial for its pharmacokinetic profile. nih.gov By analyzing a dataset of compounds with similar structural features and known bioactivities, it would be possible to build a model to predict the potential biological activities of this compound. biorxiv.org For example, models trained on known inhibitors of a specific enzyme could predict the inhibitory potential of this compound. arxiv.org

Table 4: Predicted Physicochemical and Bioactivity Properties of this compound (Illustrative)

| Property | Modeling Approach | Predicted Value (Hypothetical) | Relevance |

| LogP | Atom-based contribution methods | 3.2 | Lipophilicity, affects absorption and distribution. |

| Aqueous Solubility | Fragment-based models | 0.05 g/L | Bioavailability. |

| Blood-Brain Barrier Permeability | Machine Learning Classifier | Low | Potential for CNS activity. |

| hERG Inhibition | Predictive QSAR model | Unlikely | Cardiac safety profile. |

Note: The values in this table are hypothetical and serve to demonstrate the types of predictions that can be made with such models.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design. nih.gov QSAR models establish a correlation between the structural or physicochemical properties of a series of compounds and their biological activities. researchgate.net These models can then be used to guide the design of new derivatives with improved potency and selectivity. researchgate.net

A QSAR study on a series of this compound derivatives would involve synthesizing or computationally generating a set of analogs with variations in the substituents on the benzene (B151609) ring or the cyclohexane moiety. The biological activity of these compounds would be determined experimentally. Then, various molecular descriptors (e.g., steric, electronic, hydrophobic) would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would be used to build a QSAR model that relates the descriptors to the observed activity. researchgate.net

The resulting QSAR model would provide insights into the key structural features that influence the biological activity. For example, it might reveal that electron-withdrawing groups on the benzene ring enhance activity, or that a larger substituent at a specific position on the cyclohexane ring is beneficial. This information would be invaluable for the rational design of more potent analogs.

Emerging Research Areas and Future Directions for 3 Benzyloxy Cyclohexanecarboxylic Acid

Integration with Automated Synthesis and High-Throughput Experimentation

The structural features of 3-(benzyloxy)cyclohexanecarboxylic acid make it an ideal candidate for integration into automated synthesis and high-throughput experimentation (HTE) workflows. These technologies are pivotal in modern drug discovery and materials science for rapidly generating and screening large libraries of compounds.

Automated synthesis platforms can be programmed to perform multistep reactions, purifications, and analyses with minimal human intervention. For derivatives of this compound, this could involve the automated modification of the carboxylic acid group to form a variety of amides, esters, and other functional groups. Similarly, the benzyloxy group or the cyclohexane (B81311) ring could be targeted for automated derivatization.

High-throughput experimentation allows for the parallel execution of hundreds or even thousands of reactions in microtiter plates. google.com This is particularly useful for optimizing reaction conditions, screening catalysts, and exploring a wide range of building blocks for derivatization. For instance, HTE could be employed to screen a large library of amines for coupling with the carboxylic acid moiety of this compound to quickly identify derivatives with desired properties. researchgate.net The use of computational tools, such as graph neural networks, in conjunction with HTE can further accelerate the discovery process by predicting reaction outcomes and guiding the design of experimental arrays. lumiprobe.com

Table 1: High-Throughput Experimentation Approaches for this compound Derivatization

| HTE Approach | Description | Potential Application for this compound |

|---|---|---|

| Parallel Synthesis | Simultaneous synthesis of a library of compounds in separate reaction vessels. | Generation of an amide library by reacting this compound with a diverse set of amines. |

| Split-and-Pool Synthesis | A combinatorial chemistry technique where compounds are synthesized on solid supports, and the supports are mixed and then split at each step to generate a large library of compounds. | Creation of a large and diverse library of peptide- or small molecule-conjugates of this compound. |

| Microfluidic Synthesis | Chemical reactions are performed in a network of microchannels, allowing for precise control over reaction parameters and high throughput. | Rapid optimization of reaction conditions for the synthesis of this compound derivatives. |

| Robotic Liquid Handling | Automated dispensing and mixing of reagents in microtiter plates for high-throughput screening of reactions. | Screening of catalysts and solvents for the efficient derivatization of the this compound scaffold. |

Applications in Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound and its derivatives can be approached with these principles in mind.